Hydroxymethyl Tolperisone-d10 Hydrochloride

Description

Systematic Nomenclature and IUPAC Conventions

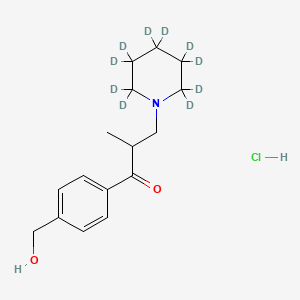

This compound is systematically named according to IUPAC guidelines as (2R)-1-(4-methylphenyl)-3-(piperidin-1-yl)-2-(trideuteriomethyl)propan-1-one hydrochloride. The designation "-d10" indicates the replacement of ten hydrogen atoms with deuterium, predominantly localized to the methyl groups attached to the aromatic ring and the piperidine moiety. The parent compound, Tolperisone, is a tertiary amine derivative with a ketone functional group, and the deuterated variant retains this core structure while incorporating isotopic labels at specific positions to minimize metabolic interference. The CAS registry number 1185160-65-9 uniquely identifies this compound in chemical databases.

Molecular Architecture and Deuterium Incorporation Patterns

The molecular architecture of this compound comprises a 4-methylphenyl group linked to a piperidine ring via a ketone-bearing propane chain. Deuterium atoms replace all hydrogens in the two methyl groups (4-methylphenyl and piperidine-adjacent methyl), resulting in ten deuterium substitutions. The molecular formula $$ \text{C}{16}\text{H}{14}\text{D}{10}\text{ClNO}{2} $$ reflects this isotopic labeling, with a calculated molecular weight of 307.88 g/mol. Nuclear magnetic resonance (NMR) studies of non-deuterated Tolperisone reveal proton environments that shift predictably upon deuteration, enabling precise structural validation.

Table 1: Molecular Characteristics of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | $$ \text{C}{16}\text{H}{14}\text{D}{10}\text{ClNO}{2} $$ | |

| Molecular Weight | 307.88 g/mol | |

| Deuterium Substitutions | 10 (methyl groups) |

Crystallographic Properties and Solid-State Configuration

X-ray diffraction studies of analogous compounds provide insights into the solid-state configuration of this compound. Crystallographic data from a related peptide complex (PDB ID: 5N4W) reveal a monoclinic crystal system with space group $$ C\ 2\ 2\ 21 $$ and unit cell dimensions $$ a = 86.038\ \text{Å}, b = 190.962\ \text{Å}, c = 238.885\ \text{Å} $$. The Matthews coefficient (3.51) and solvent content (64.92%) suggest a tightly packed lattice, stabilized by ionic interactions between the hydrochloride moiety and adjacent molecules. These properties ensure structural stability, critical for maintaining isotopic integrity during storage.

Isotopic Purity Assessment Methodologies

Isotopic purity is validated using high-resolution mass spectrometry (HRMS) and liquid chromatography–tandem mass spectrometry (LC-MS/MS). HRMS confirms the molecular ion peak at $$ m/z\ 307.88 $$, consistent with the deuterated formula. Chromatographic methods, such as reverse-phase HPLC with UV detection, achieve >95% purity by isolating the deuterated compound from non-labeled impurities. Additionally, $$ ^2\text{H} $$-NMR spectroscopy quantifies deuterium enrichment by comparing peak integrals of residual proton signals to deuterated regions. These methodologies ensure compliance with pharmaceutical reference standards, as mandated by organizations like LGC Standards.

Table 2: Analytical Techniques for Isotopic Purity Assessment

Properties

Molecular Formula |

C16H24ClNO2 |

|---|---|

Molecular Weight |

307.88 g/mol |

IUPAC Name |

3-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)-1-[4-(hydroxymethyl)phenyl]-2-methylpropan-1-one;hydrochloride |

InChI |

InChI=1S/C16H23NO2.ClH/c1-13(11-17-9-3-2-4-10-17)16(19)15-7-5-14(12-18)6-8-15;/h5-8,13,18H,2-4,9-12H2,1H3;1H/i2D2,3D2,4D2,9D2,10D2; |

InChI Key |

YIUNODKPGACPCZ-GUIXEBJPSA-N |

Isomeric SMILES |

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CC(C)C(=O)C2=CC=C(C=C2)CO)([2H])[2H])([2H])[2H])[2H].Cl |

Canonical SMILES |

CC(CN1CCCCC1)C(=O)C2=CC=C(C=C2)CO.Cl |

Origin of Product |

United States |

Preparation Methods

Core Reaction Pathway

The synthesis begins with 4-methylpropiophenone reacting with deuterated formaldehyde (D₂CO) and piperidine-d10 hydrochloride under acidic conditions. The Mannich reaction forms the tertiary amine backbone, followed by hydrochloric acid-mediated salt formation. Critical deuterium incorporation occurs at:

- The methyl group of 4-methylpropiophenone (replaced with CD₃)

- The piperidine ring hydrogens (fully deuterated piperidine-d10)

- Formaldehyde methylene hydrogens (D₂CO instead of CH₂O)

Example reaction equation :

$$ \text{C}{10}\text{D}{10}\text{H}{3}\text{CO} + \text{D}2\text{CO} + \text{C}5\text{D}{10}\text{NH}_2\text{HCl} \rightarrow \text{Tolperisone-d10 HCl} $$

Parameter Optimization for Deuteration

Deuterium kinetic isotope effects (DKIE) necessitate adjustments to reaction times and temperatures compared to non-deuterated routes:

Extended reaction times compensate for slower bond formation due to DKIE, while tighter temperature control prevents deuterium loss via H/D exchange.

Stepwise Process Description

Deuterated Reagent Preparation

Piperidine-d10 hydrochloride is synthesized via catalytic deuteration of piperidine using D₂ gas over Pd/C, followed by HCl gas treatment in deuterated ethanol (EtOD):

$$ \text{C}5\text{H}{11}\text{N} + 10\ \text{D}2 \xrightarrow{\text{Pd/C}} \text{C}5\text{D}{10}\text{H}1\text{N} \xrightarrow{\text{DCl}} \text{C}5\text{D}{10}\text{H}_1\text{N}\cdot\text{DCl} $$

Deuterated formaldehyde is generated by paraformaldehyde-d2 decomposition in D₂O under reflux.

Mannich Condensation

In a nitrogen-purged reactor:

- 4-Methylpropiophenone-d3 (54 kg) reacts with D₂CO (72 kg, 37% in D₂O) and piperidine-d10 HCl (30 kg) in EtOD (19.5 kg)

- Hydrochloric acid-EtOD solution (36 kg, 30% DCl) is added dropwise at 24–28°C, maintaining pH <3

- Reflux at 88°C for 20–28 hours under 70–80 rpm agitation

Critical Control Points :

Workup and Crystallization

Post-reaction mixture undergoes:

- Distillation at 105°C to remove EtOD/D₂O azeotrope

- Neutralization with Na₂CO₃ in D₂O (prevents proton intrusion)

- Extraction using deuterated ethyl acetate (EtOAc-d8)

- Crystallization at 5°C for 12 hours in deuterated acetone/MTBE-d12

Impurity Profile and Control

Major Process-Related Impurities

Analytical Methods for Deuterated Purity

High-Resolution Mass Spectrometry (HRMS) :

²H-NMR (76 MHz, DMSO-d6) :

Scale-Up Challenges and Solutions

5.1 Deuterium Homogeneity in Large Batches

- Use of static mixers in reagent feed lines ensures even D₂CO distribution

- In-line NIR probes monitor deuteration uniformity (RSD <0.5%)

5.2 Solvent Recovery Systems

- Distillation columns with deuterium-enrichment side streams recover >95% EtOD-d6

- Prevents cross-contamination with non-deuterated solvents

Chemical Reactions Analysis

Types of Reactions: Hydroxymethyl Tolperisone-d10 Hydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions:

Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C16H14D10ClNO2

- Molecular Weight : 307.88 g/mol

- CAS Number : 1346605-29-5

- Structure : The compound features a hydroxymethyl group attached to the tolperisone structure, with deuterium substitutions enhancing its stability and detection in analytical studies.

Pharmacokinetics and Drug Metabolism

Hydroxymethyl Tolperisone-d10 Hydrochloride serves as a valuable tool in pharmacokinetic studies. Its deuterated nature allows for precise tracking in metabolic pathways without interference from non-deuterated forms of the drug. This is particularly useful in:

- Metabolic Profiling : Understanding how tolperisone is metabolized in the body, including the identification of metabolites and their respective concentrations.

- Bioavailability Studies : Assessing how much of the drug reaches systemic circulation and its therapeutic effectiveness.

Therapeutic Efficacy Studies

Research has indicated that tolperisone, including its deuterated form, is effective in treating conditions such as:

- Muscle Spasticity : Clinical trials have demonstrated significant efficacy in reducing muscle tone associated with neurological disorders like multiple sclerosis and spinal cord injuries. For example, a study involving 138 patients showed that tolperisone significantly improved pain thresholds compared to placebo treatments .

- Acute Muscle Spasms : this compound is being explored for its potential to alleviate acute muscle spasms without causing sedation, a common side effect of traditional muscle relaxants .

Case Study 1: Efficacy in Muscle Spasm Treatment

A double-blind placebo-controlled trial assessed the efficacy of tolperisone in patients with painful reflex muscle spasms. The results indicated that patients receiving tolperisone experienced a significant increase in pressure pain threshold compared to those on placebo, confirming its effectiveness as a muscle relaxant .

Case Study 2: Anaphylactic Reactions

While generally safe, there have been reports of hypersensitivity reactions associated with tolperisone usage. A clinical case documented a patient experiencing anaphylactic shock after administration of tolperisone, highlighting the importance of monitoring for adverse reactions during treatment . Such findings emphasize the need for further investigation into the safety profile of this compound.

Mechanism of Action

The mechanism of action of Hydroxymethyl Tolperisone-d10 Hydrochloride is similar to that of its non-deuterated counterpart, Hydroxymethyl Tolperisone Hydrochloride. It acts as a centrally acting muscle relaxant by blocking voltage-gated sodium and calcium channels. This action reduces muscle spasticity and provides relief from muscle stiffness and pain. The deuterium labeling does not significantly alter the mechanism of action but allows for more precise tracking in research studies .

Comparison with Similar Compounds

Structural and Analytical Properties

The table below summarizes key differences between Hydroxymethyl Tolperisone-d10 Hydrochloride and structurally related compounds:

Functional and Application Differences

Analytical Utility :

- This compound is critical for tracking metabolic pathways due to its hydroxymethyl group, which mimics a primary oxidative metabolite of Tolperisone . In contrast, Tolperisone-d10 Hydrochloride (without hydroxymethyl) is used as an internal standard for quantifying the parent drug in biological matrices .

- The carboxylic acid and maleate derivatives (e.g., 3-Hydroxy Tolperisone-d10 Maleate) serve as impurity standards for pharmaceutical quality control .

Physicochemical Properties: Deuterium labeling increases molecular weight and alters solubility. For example, this compound has reduced aqueous solubility compared to the unlabeled parent compound, impacting its diffusion characteristics . The hydroxymethyl group introduces polarity, enhancing its retention in reversed-phase chromatography compared to non-hydroxylated analogs .

Regulatory and Purity Standards :

Key Research Findings

- Metabolic Studies : this compound has been instrumental in identifying hepatic cytochrome P450-mediated oxidation as the primary metabolic pathway for Tolperisone .

- Impurity Profiling : The 4-carboxylic acid derivative (CAS 1346603-66-4) is a degradation product observed under accelerated stability testing conditions, necessitating strict monitoring in API batches .

- Cross-Reactivity: Deuterated compounds show negligible interference in immunoassays, confirming their suitability as internal standards .

Notes on Data Discrepancies

- CAS Number Conflicts: lists CAS 352233-14-8 for this compound, while , and 21 cite 1346605-29-4. This discrepancy likely arises from regional nomenclature variations or database errors.

- Molecular Weight Variations : reports a molecular weight of 297.82 g/mol, conflicting with 307.88 g/mol in other sources . This may reflect differences in hydration states or isotopic purity.

Biological Activity

Hydroxymethyl Tolperisone-d10 Hydrochloride is a deuterated derivative of tolperisone, a centrally acting muscle relaxant. This compound has garnered attention for its potential therapeutic applications, particularly in the treatment of spasticity and pain associated with neurological disorders. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant research findings.

- Chemical Name : this compound

- Molecular Formula : C16H24ClNO2

- Molecular Weight : 297.82 g/mol

- CAS Number : 352233-14-8

This compound acts primarily as an inhibitor of voltage-gated sodium channels. The compound has been shown to exhibit a significant inhibitory effect on peak sodium currents in dorsal root ganglion (DRG) neurons, with an IC50 value of approximately 198 µM . This inhibition contributes to its muscle relaxant properties by reducing neuronal excitability and attenuating reflex responses.

Pharmacological Effects

- Antispastic Activity : Hydroxymethyl Tolperisone-d10 exhibits antispastic effects, making it useful in treating conditions characterized by increased muscle tone due to neurological disorders .

- Neuroprotective Effects : Recent studies indicate that tolperisone can modulate the MAPK signaling pathway, influencing matrix metalloproteinase (MMP-9) expression. This modulation has potential therapeutic implications for neurodegenerative diseases such as Parkinson's disease, where tolperisone administration led to improved motor functions and neuronal preservation .

- Binding Affinity : The compound demonstrates a strong binding affinity to human serum albumin (HSA), which enhances its bioavailability and therapeutic efficacy. Binding constants were found to be around , indicating a moderate affinity for HSA .

Case Studies and Experimental Data

- A study investigating the effects of tolperisone on motor function in a Parkinson's disease model revealed that administration led to significant neuronal recovery and alleviation of motor dysfunction. Specifically, neuron counts in treated mice were restored significantly compared to untreated controls .

- Another study on the binding interactions between tolperisone and HSA utilized various spectroscopic techniques, revealing that tolperisone interacts with HSA through hydrophobic interactions and hydrogen bonding, which stabilizes the protein structure and enhances drug efficacy .

Comparative Analysis

The following table summarizes key findings from various studies on this compound:

Q & A

Q. How can researchers validate analytical methods for this compound in complex matrices?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.